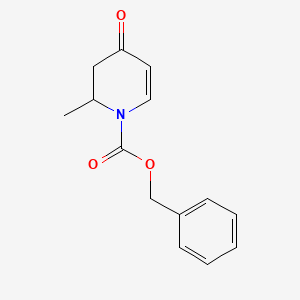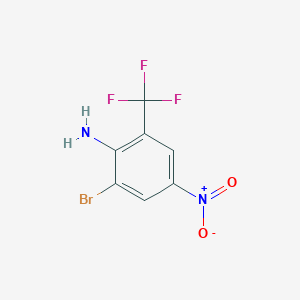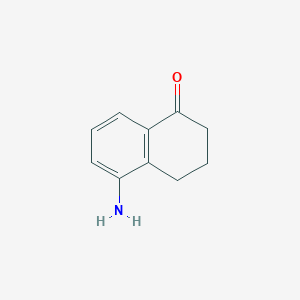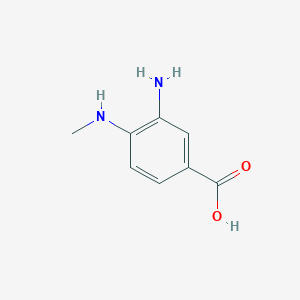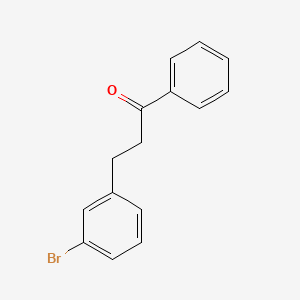
3-(3-Bromophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)propiophenone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
This compound is a synthetic intermediate and is primarily used in the synthesis of other compounds .
Mode of Action
As a synthetic intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets directly .
Biochemical Pathways
It has been used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
Result of Action
As a synthetic intermediate, its primary role is in the formation of other compounds .
Action Environment
As a synthetic intermediate, it is primarily used under controlled laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H4Br} + \text{CH3CH2COCl} \rightarrow \text{C9H9BrO} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-(3-Bromophenyl)propanoic acid.
Reduction: 3-(3-Bromophenyl)propan-1-ol.
Substitution: 3-(3-Methoxyphenyl)propiophenone.
Scientific Research Applications
3-(3-Bromophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(3-Chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of bromine.
3-(3-Fluorophenyl)propiophenone: Contains a fluorine atom at the meta position.
3-(3-Methylphenyl)propiophenone: Features a methyl group instead of a halogen.
Uniqueness: 3-(3-Bromophenyl)propiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQGOLZHMIKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483004 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65565-12-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

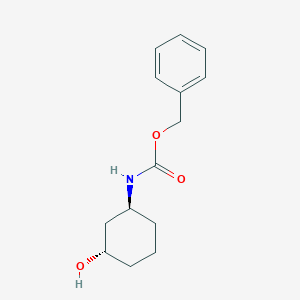


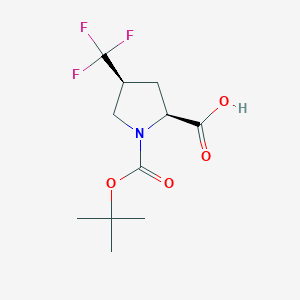
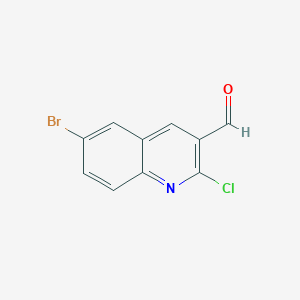
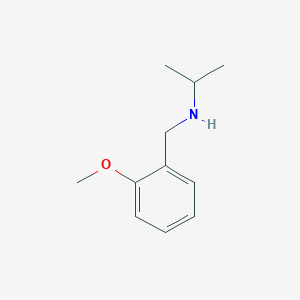
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
